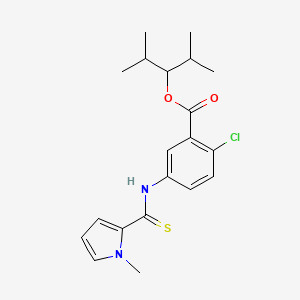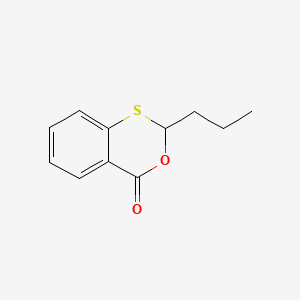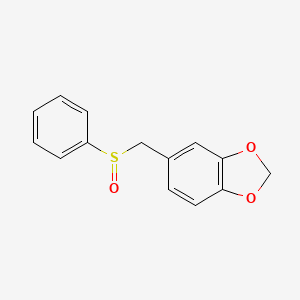
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is a nucleoside analogue Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrimidine derivative and a sugar moiety.
Glycosylation: The sugar moiety is glycosylated with the pyrimidine base under acidic or basic conditions to form the nucleoside.
Methoxylation: The methoxy group is introduced at the 4-position of the pyrimidine ring using methoxylating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), thiols (R-SH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: The compound is investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells, thereby inhibiting tumor growth.
Biochemical Studies: Used as a tool to study nucleic acid metabolism and the mechanisms of nucleoside transport and phosphorylation.
Industrial Applications: Potential use in the synthesis of other nucleoside analogues and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- involves its incorporation into nucleic acids. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds. This leads to the inhibition of DNA or RNA synthesis, thereby exerting its antiviral or anticancer effects. The molecular targets include viral polymerases and cellular DNA polymerases.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analogue.
Uniqueness
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is unique due to the presence of a fluorine atom at the 3’ position and a methoxy group at the 4-position of the pyrimidine ring. These modifications enhance its stability and efficacy compared to other nucleoside analogues.
Properties
CAS No. |
248959-88-8 |
|---|---|
Molecular Formula |
C10H13FN2O4 |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O4/c1-16-8-2-3-13(10(15)12-8)9-4-6(11)7(5-14)17-9/h2-3,6-7,9,14H,4-5H2,1H3/t6-,7+,9+/m0/s1 |
InChI Key |
VGOBKNZZQQHPCN-LKEWCRSYSA-N |
Isomeric SMILES |
COC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F |
Canonical SMILES |
COC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



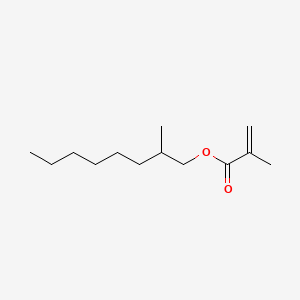
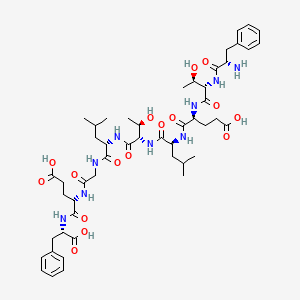

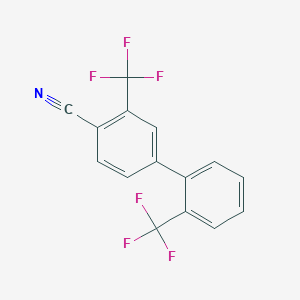
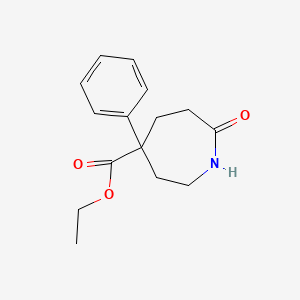
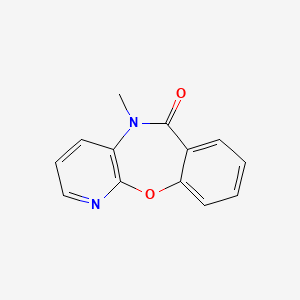
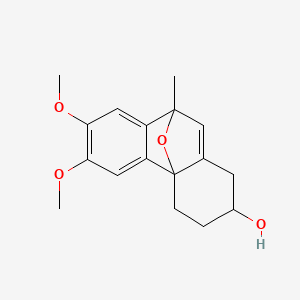
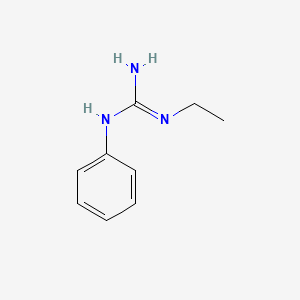
![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)

